(s)-Glycidylphthalimide

Enantiomeric excess Optical purity Racemization suppression

(S)-Glycidylphthalimide (CAS 161596-47-0), systematically named 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione, is a chiral building block combining an electrophilic epoxide ring with a phthalimide-protected amine. With molecular formula C11H9NO3 and molecular weight 203.19 g/mol, this white to off-white crystalline solid (mp 101–103°C) is primarily valued as a key intermediate in the enantioselective synthesis of two blockbuster pharmaceuticals: the oral anticoagulant Rivaroxaban (Xarelto) and the oxazolidinone antibiotic Linezolid (Zyvox).

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B8791061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Glycidylphthalimide
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C(O1)CC2=C3C(=CC=C2)C(=O)NC3=O
InChIInChI=1S/C11H9NO3/c13-10-8-3-1-2-6(4-7-5-15-7)9(8)11(14)12-10/h1-3,7H,4-5H2,(H,12,13,14)/t7-/m0/s1
InChIKeyGZPUHNGIERMRFC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Glycidylphthalimide (CAS 161596-47-0): Chiral Epoxide Intermediate for Anticoagulant and Antibiotic API Synthesis


(S)-Glycidylphthalimide (CAS 161596-47-0), systematically named 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione, is a chiral building block combining an electrophilic epoxide ring with a phthalimide-protected amine [1]. With molecular formula C11H9NO3 and molecular weight 203.19 g/mol, this white to off-white crystalline solid (mp 101–103°C) is primarily valued as a key intermediate in the enantioselective synthesis of two blockbuster pharmaceuticals: the oral anticoagulant Rivaroxaban (Xarelto) and the oxazolidinone antibiotic Linezolid (Zyvox) [2]. Its (S)-configured oxirane stereocenter directly translates into the (S)-configuration of the final API pharmacophore, making stereochemical integrity the paramount quality criterion for procurement [3].

Why (S)-Glycidylphthalimide Cannot Be Replaced by Racemic Glycidylphthalimide or the (R)-Enantiomer in Regulated API Synthesis


The (S)-glycidylphthalimide enantiomer is not interchangeable with its (R)-enantiomer (CAS 181140-34-1) or racemic glycidylphthalimide (CAS 5455-98-1) because the epoxide stereocenter is propagated through the entire synthetic route to determine the absolute configuration of the final drug molecule [1]. In Linezolid synthesis, (S)-glycidyl phthalimide is a key intermediate used in all synthetic routes, and its stereochemical fidelity directly governs the optical purity of the oxazolidinone antibiotic [1]. Substitution with the (R)-enantiomer would yield the pharmacologically distinct (R)-configured API, while racemic material introduces an enantiomeric impurity that must be removed through costly chiral resolution or chromatographic separation [2]. Regulatory guidance mandates that optically active pharmaceutical intermediates be supplied with ≥98% enantiomeric excess, and FDA-compliant Rivaroxaban API synthesis explicitly requires the (S)-glycidylphthalimide intermediate with optical purity ≥99.5% ee . The following quantitative evidence demonstrates precisely where and by how much the (S)-enantiomer, when produced via optimized routes, differentiates from alternative synthetic approaches, racemic material, and the (R)-enantiomer.

(S)-Glycidylphthalimide Procurement Evidence: Quantified Differentiation Against Racemic, (R)-Enantiomer, and Suboptimal Synthetic Routes


Enantiomeric Excess Retention: Optimized (S)-Glycidylphthalimide Route Achieves 99.8% ee vs. 63% ee from DMF-Based Synthesis

The enantiomeric purity of (S)-glycidylphthalimide is highly dependent on the synthetic method employed. When optically active (S)-epichlorohydrin (99% ee) is reacted with potassium phthalimide in DMF solvent, extensive racemization occurs, yielding (S)-glycidylphthalimide with a drastically reduced optical purity of only 63% ee [1]. In contrast, an optimized process using phthalimide and (S)-1-substituted propylene oxide with sodium carbonate in xylene under reflux, followed by crystallization from methanol, delivers (S)-glycidylphthalimide with 99.80% ee [2]. This represents a 36.8 percentage-point improvement in enantiomeric excess, directly attributable to the choice of synthetic route and solvent system.

Enantiomeric excess Optical purity Racemization suppression

Synthetic Yield Differential: Optimized Route Delivers 94% Yield vs. 30–36% from Legacy Mitsunobu and Phase-Transfer Methods

The yield of (S)-glycidylphthalimide varies dramatically depending on the synthetic methodology. The Mitsunobu-based method using phthalimide, (S)-epichloropropane, DEAD, and triphenylphosphine in THF (Tetrahedron Asym. 1996, 7, 1641) produces the target compound in only approximately 30% yield with 60% purity, while the potassium tert-butoxide/tri-n-butylammonium method (WO 2007074686) achieves a maximum yield of only 36% with approximately 80% purity [1]. In contrast, the optimized ring-closure method using phthalimide and (S)-1-substituted propylene oxide with sodium carbonate catalyst delivers a 94% isolated yield with 99.62% HPLC purity and 99.80% ee [2]. A separate industrially validated process using phthalimide and (S)-epichlorohydrin with a phase transfer catalyst and potassium iodide achieves 83.9% yield, 99.2% HPLC purity, and 99.3% ee .

Synthetic yield Process efficiency Industrial scalability

Process Impurity Control: Optimized (S)-Route Avoids (R)-Glycidyl Phthalimide Contamination That Limits Competing Routes to 92% Maximum Purity

A critical differentiator among synthetic routes to (S)-glycidylphthalimide is the propensity to generate the enantiomeric (R)-glycidyl phthalimide as a side product. In the potassium tert-butoxide-mediated reaction of phthalimide with (S)-epichlorohydrin, the phthalimide anion undergoes an SN2 side reaction at the methyl chloride position, producing (R)-glycidyl phthalimide as a contaminant that is extremely difficult to remove by conventional purification [1]. This side reaction, combined with serial addition by-products from phthalimide anion attack on the product epoxide, limits the maximum achievable purity of the target (S)-enantiomer to only 92%, even after washing steps [1]. In contrast, the optimized route employing phthalimide and (S)-1-substituted propylene oxide with sodium carbonate in xylene avoids the competing SN2 pathway entirely, delivering product with 99.62% HPLC purity and no detectable (R)-enantiomer above the 0.2% threshold [2].

Chiral impurity Epimerization Process robustness

Specific Rotation as Chiral Identity Verification: (S)-Enantiomer [α]D = +7.0° to +13.0° vs. Opposite Sign for (R)-Enantiomer

The specific rotation [α]D provides a rapid, quantitative check to confirm enantiomeric identity and distinguish (S)-glycidylphthalimide from its (R)-enantiomer. Reputable analytical suppliers specify the (S)-enantiomer with [α]D = +7.0° to +13.0° (c = 2.2, CHCl₃) , while commercial-grade material is specified at [α]D²⁰ = +15° to +18° . The (R)-enantiomer (CAS 181140-34-1) exhibits optical rotation of opposite sign (negative), providing a binary differentiation method. The narrower specification range of [α]D = +8° to +12° offered by certain suppliers serves as an indicator of higher enantiomeric consistency across production batches, which is directly relevant for users requiring tight stereochemical specifications in regulated environments.

Specific rotation Chiral identity Enantiomer confirmation

Regulatory Compliance Threshold: FDA-Compliant Rivaroxaban API Synthesis Requires ≥99.5% ee (S)-Glycidylphthalimide

The pharmaceutical regulatory landscape imposes stringent enantiomeric purity requirements on chiral intermediates used in API manufacturing. For Rivaroxaban, the blockbuster Factor Xa inhibitor, the (S)-glycidylphthalimide intermediate must meet an optical purity threshold of ≥99.5% ee to ensure that the final API meets FDA enantiomeric purity specifications . USP 7,135,576 establishes that optically active pharmaceutical intermediates are generally required to have ≥98% ee optical purity [1]. The optimized synthetic route achieving 99.80% ee [2] provides a 0.30 percentage-point safety margin above the 99.5% Rivaroxaban threshold, whereas the DMF-based route (63% ee) [1] and the KOtBu route (92% maximum) [3] both fail to meet even the general 98% ee pharmaceutical intermediate threshold by 35 and 6 percentage points, respectively.

Regulatory compliance FDA requirements API intermediate specification

Melting Point as a Batch-to-Batch Purity Indicator: (S)-Enantiomer mp 101–104°C vs. (R)-Enantiomer mp 101°C, with Depression Indicating Impurity

Melting point serves as a straightforward, instrumentally simple quality indicator for (S)-glycidylphthalimide. High-purity (S)-glycidylphthalimide exhibits a melting point of 101–103°C, with commercial specifications typically set at 100.0–104.0°C . The (R)-enantiomer (CAS 181140-34-1) melts at 101°C , making melting point alone insufficient for enantiomeric discrimination. However, melting point depression is a sensitive indicator of chemical impurity: material from the legacy Mitsunobu route (60% purity) exhibits a significantly depressed and broadened melting range compared to the sharp 101–103°C range of high-purity (>99% HPLC) product [1]. A melting point of 102°C with a narrow range (<2°C) is consistently reported for high-purity (S)-glycidylphthalimide across multiple independent sources, including ChemWhat (102°C) [2] and ChemicalBook (102°C) .

Melting point Purity assay Batch consistency

High-Value Application Scenarios for (S)-Glycidylphthalimide Based on Quantified Differentiation Evidence


Rivaroxaban API Synthesis Requiring ≥99.5% ee Chiral Intermediate

In the commercial production of Rivaroxaban (Xarelto), the Factor Xa inhibitor with global sales exceeding $7 billion, (S)-glycidylphthalimide serves as Intermediate-2 in the convergent synthetic route [1]. The (S)-configured oxirane is opened regio- and stereospecifically to install the critical (S)-alcohol pharmacophore of the API. FDA-compliant synthesis mandates enantiomeric purity ≥99.5% ee for this intermediate [2]. As demonstrated in Section 3, only the optimized synthetic route delivering 99.80% ee with 99.62% HPLC purity provides the necessary compliance margin above the 99.5% threshold. The DMF-based route (63% ee) and KOtBu route (≤92% ee) produce material that fails regulatory specifications by 36.5 and ≥7.5 percentage points respectively, necessitating rejection or costly chiral chromatographic repurification. For procurement in this application, supplier qualification must verify that the product is manufactured via a non-DMF, non-KOtBu route and is accompanied by a Certificate of Analysis documenting ≥99.5% ee by chiral HPLC.

Linezolid Antibiotic Manufacturing with Stereochemical Fidelity Requirement

(S)-Glycidyl phthalimide is the key intermediate used in all synthetic routes to Linezolid (Zyvox), the first-in-class oxazolidinone antibiotic [1]. The (S)-epoxide is condensed with a morpholinyl-fluoroaniline derivative, and the stereochemistry of the oxirane is directly transferred to the C-5 position of the oxazolidinone ring, which is essential for antibacterial activity [1]. US Patent RE 47,606 explicitly teaches that prior art processes for (S)-glycidyl phthalimide synthesis (US Patents 5,608,110 and 6,875,875) yield low optical purities due to high-temperature reflux conditions, which in turn results in Linezolid with reduced optical purity requiring complicated silica gel column chromatography [1]. The optimized low-temperature, aprotic-solvent route that avoids racemization (Section 3, Evidence Item 1) is therefore critical for producing Linezolid API that meets optical purity specifications without costly chromatographic purification. Procuring (S)-glycidylphthalimide with documented 99.80% ee directly addresses this well-documented process pain point.

Chiral Methodology Research and Asymmetric Catalysis Development

In academic and industrial research settings, (S)-glycidylphthalimide is employed as a chiral building block for studying enantioselective ring-opening reactions, developing novel chiral catalysts, and preparing enantiopure amino alcohol derivatives [1]. For these applications, the specific rotation [α]D = +7.0° to +13.0° (c = 2.2, CHCl₃) serves as the primary identity confirmation assay [2], while HPLC purity ≥99.5% ensures that observed reaction outcomes are attributable to the intended chemistry rather than impurity-driven side reactions. The avoidance of (R)-glycidyl phthalimide contamination (Section 3, Evidence Item 3) is particularly critical in methodology studies, where even 2–3% of the opposite enantiomer can confound enantioselectivity measurements. Researchers should procure material from suppliers who can provide batch-specific chiral HPLC traces demonstrating the absence of the (R)-enantiomer peak above the 0.5% threshold.

Quality Control Reference Standard for Rivaroxaban and Linezolid ANDA Submissions

(S)-Glycidylphthalimide is catalogued as Rivaroxaban Impurity 39 and is used as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) during commercial production of Rivaroxaban [1]. In this application, the compound serves as both a process intermediate marker and a potential impurity that must be quantified in the final API. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided [1]. The 99.62% HPLC purity with 99.80% ee documented for the optimized product [2] ensures that the reference standard itself does not introduce quantification errors from its own impurities. Procurement for reference standard use requires a supplier capable of providing full characterization documentation including HPLC chromatograms, chiral HPLC traces, NMR spectra, and mass spectra, along with a statement of traceability to pharmacopeial standards where feasible.

Quote Request

Request a Quote for (s)-Glycidylphthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.